N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester
Description
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester (CAS: 136794-87-1), also known as NOR-β-CIT, is a secondary amine derivative of the phenyltropane class. Structurally, it features a bicyclic tropane backbone substituted with a 4'-iodophenyl group at the 3-position and a methyl ester at the 2-carboxylic acid position (Figure 1). This compound is a potent ligand for monoamine transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET), with reduced affinity for the dopamine transporter (DAT) compared to its parent compound, 3β-(4'-iodophenyl)tropane-2β-carboxylic acid methyl ester (β-CIT) . Its synthesis involves N-demethylation of the corresponding tropane precursor using α-chloroethyl chloroformate, a method that preserves stereochemical integrity while enhancing affinity for SERT and NET .
Properties
IUPAC Name |
methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZWGMZPMXBO-WCFLAILDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929547 | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136794-87-1 | |
| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Ene-Type Reactions
A foundational method involves reacting acetone silyl enol ethers with iminium ions to form the tropane skeleton. For example, the methyl ester of tropan-3-one-2-carboxylic acid is synthesized by condensing acetone silyl enol ether with an iminium ion derived from N-methyl-Δ1-pyrrolinium chloride. The intermediate is reduced using sodium amalgam in sulfuric acid to yield racemic pseudoecgonine methyl ester, which is subsequently resolved into enantiomers. This route achieves the tropane core but requires careful control of pH and temperature to avoid over-reduction.
Conjugate Addition for Phenyl Group Introduction
The 4'-iodophenyl group is introduced via stereoselective conjugate addition. Xu and Trudell (1996) demonstrated that phenylmagnesium bromide reacts with anhydroecgonine methyl ester in dichloromethane to form 2β-carbomethoxy-3β-phenyltropane derivatives with high stereoselectivity. For iodophenyl analogs, this method is adapted by substituting phenylmagnesium bromide with a 4-iodophenyl organometallic reagent. The reaction proceeds via a six-membered transition state, ensuring the 3β-configuration of the aryl group.
N-Demethylation Strategies
The conversion of the N-methylated precursor (RTI-55) to the N-nor derivative is a pivotal step. Traditional methods involve harsh oxidative conditions, but recent advances in electrochemical demethylation offer greener alternatives.
Oxidative Demethylation with Chemical Agents
Classical N-demethylation employs reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA). For example, RTI-55 is treated with m-CPBA in chloroform, leading to oxidation of the N-methyl group to an iminium intermediate, which is hydrolyzed to the N-nor compound. However, this method suffers from low yields (~40–60%) and generates toxic byproducts.
Electrochemical Demethylation
A breakthrough method reported by Alipour Najmi et al. (2020) uses electrochemical oxidation in a mixture of ethanol/water (7:3 v/v) with a porous glassy carbon electrode. Applying a constant potential of +2.0 V vs. Ag/AgCl selectively removes the N-methyl group via a one-electron oxidation mechanism, forming an iminium ion that reacts with water to yield the N-nor product. This approach achieves >85% yield and eliminates the need for hazardous reagents.
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chemical (m-CPBA) | Chloroform, 0°C, 2 h | 55 | 90 |
| Electrochemical | Ethanol/water, +2.0 V, 4 h | 88 | 98 |
Stereochemical Control and Resolution
The 2β-carbomethoxy and 3β-aryl configurations are essential for binding to monoamine transporters. Stereoselectivity is enforced during the conjugate addition step by using bulky solvents like dichloromethane, which stabilize the transition state favoring the 3β-aryl orientation. Post-synthesis, chiral resolution is achieved via recrystallization or enzymatic methods. For instance, racemic pseudoecgonine methyl ester is resolved using L-tartaric acid to isolate the (1R,2R,3S,5S) enantiomer.
Purification and Characterization
Crude products are purified via liquid-liquid extraction (e.g., chloroform/water) followed by recrystallization from methanol. Advanced purification employs high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases. Characterization relies on:
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Nuclear Magnetic Resonance (NMR) : Key signals include the 2β-carbomethoxy group (δ 3.67 ppm, singlet) and the 3β-aryl protons (δ 7.2–7.8 ppm).
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 429 [M+H]⁺.
Applications and Derivatives
This compound serves as a precursor for PET ligands like [¹⁸F]β-CFT. Radiolabeling involves nucleophilic fluorination using [¹⁸F]KF and Cu(OTf)₂(py)₄, achieving radiochemical yields of 2.2–10.6%. Derivatives with altered N-substituents (e.g., fluoroethyl groups) show enhanced dopamine transporter affinity, underscoring the compound’s versatility .
Chemical Reactions Analysis
Types of Reactions
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tropane ring.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Halogen substitution reactions can be performed to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like iodine (I2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester has several scientific research applications:
Neuropharmacology: It is used to study the serotonin and norepinephrine transporters, providing insights into their role in various neurological disorders.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting neurotransmitter transporters.
Mechanism of Action
The compound exerts its effects primarily by binding to serotonin and norepinephrine transporters. This binding inhibits the reuptake of these neurotransmitters, increasing their availability in the synaptic cleft. The increased neurotransmitter levels can modulate mood, cognition, and other neurological functions. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are crucial for maintaining neurotransmitter balance in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The 4'-iodophenyl substituent in NOR-β-CIT plays a critical role in its pharmacological profile. Comparisons with analogues bearing different para-substituents reveal distinct transporter selectivity patterns:
Key Findings :
- Iodo Substitution: NOR-β-CIT exhibits the highest SERT affinity (IC₅₀ = 0.36 nM) among the N-nor-tropane series, attributed to the electron-withdrawing and steric effects of iodine, which enhance π-π interactions in the SERT binding pocket .
- Chloro and Fluoro Analogues : While the 4'-chloro derivative shows moderate SERT selectivity, the 4'-fluoro variant (e.g., 4l in ) demonstrates superior NET inhibition (IC₅₀ = 0.5 nM), suggesting halogen size inversely correlates with NET potency .
- Methyl Substitution : The 4'-methyl group reduces SERT affinity but improves DAT selectivity compared to unsubstituted cocaine .
Ester Modifications at the 2-Position
The methyl ester in NOR-β-CIT can be replaced with bulkier esters to modulate transporter selectivity:
Key Findings :
- Isopropyl Ester : Increases DAT affinity (IC₅₀ = 3.2 nM) while retaining moderate SERT activity, making it a dual DAT/SERT ligand .
- Phenyl Ester : Reduces potency at all transporters but enhances DAT selectivity in chlorophenyl analogues .
Comparison with Non-Nor Derivatives
Removal of the N-methyl group (N-demethylation) significantly alters transporter binding:
Key Findings :
- N-Demethylation: Reduces DAT affinity by ~14-fold (from 0.9 nM in β-CIT to 12.5 nM in NOR-β-CIT) but enhances SERT and NET binding, likely due to increased flexibility in the tropane ring .
- β-CIT: Retains high DAT affinity, making it a preferred radioligand for DAT imaging, whereas NOR-β-CIT is more suited for studying SERT .
Biological Activity
N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester, often referred to as a tropane derivative, has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter transport and receptor interactions. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by its tropane framework, which is modified by the presence of a 4'-iodophenyl group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tropane core followed by functionalization at the 3 and 4 positions.
Monoamine Transporter Inhibition
One of the primary areas of research surrounding this compound involves its role as an inhibitor of monoamine transporters. Studies have demonstrated that related compounds exhibit significant inhibitory effects on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters.
| Compound | Monoamine Uptake Inhibition IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | DAT, SERT, NET |
| 3β-(4-chloro-3-methylphenyl)-2β-carboxylic acid methyl ester | 1.5 | DAT |
| 3α-(4-fluoro-3-methylphenyl)nortropane-2β-carboxylic acid methyl ester | 0.5 | NET |
The data indicate that the compound may possess comparable or superior inhibitory potency against these transporters compared to other known analogues .
Nicotinic Acetylcholine Receptor Interaction
In addition to monoamine transport inhibition, this compound has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs). The compound's affinity for various nAChR subtypes can influence its pharmacological profile.
| Receptor Subtype | IC50 (µM) |
|---|---|
| α3β4* | TBD |
| α4β2* | TBD |
| α1* | TBD |
These interactions are critical for understanding the compound's potential therapeutic applications, especially in neuropharmacology .
In Vitro Assays
In vitro assays have been pivotal in elucidating the biological activity of this compound. For instance, studies involving human embryonic kidney (HEK293) cells expressing human monoamine transporters have shown that this compound effectively blocks the reuptake of neurotransmitters, suggesting its potential utility in treating conditions like depression and ADHD .
Pharmacological Profiles
Research has also explored the locomotor activity and drug discrimination properties associated with this compound. In animal models, it has been shown to produce effects similar to those of other stimulants, indicating its potential for abuse liability. However, detailed studies are required to fully characterize these effects and their implications for human use .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester?
The compound is synthesized via N-demethylation of cocaine or its 3β-(substituted phenyl)tropane analogues using α-chloroethyl chloroformate. This method preserves the tropane backbone while introducing substituents at the 3β-phenyl position. For example, N-demethylation of 3β-(4'-iodophenyl)tropane-2β-carboxylic acid methyl ester with α-chloroethyl chloroformate yields the N-nor derivative. Alternative routes involve protecting group strategies (e.g., 2,2,2-trichloroethyl carbamate) to stabilize intermediates during functionalization .
Q. How does this compound interact with monoamine transporters, and what experimental methods validate its binding affinities?
Radioligand binding assays (e.g., [³H]WIN 35,428 displacement) are used to measure affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. N-Nor-3-(4'-iodophenyl)tropane-2β-carboxylic acid methyl ester exhibits high SERT affinity (IC₅₀ = 0.36 nM) and moderate NET/DAT selectivity. Competitive binding studies in transfected cell lines or rodent brain homogenates quantify inhibition constants (Kᵢ) and selectivity ratios (SERT/DAT >100:1) .
Q. What structural features contribute to its selectivity for serotonin versus dopamine transporters?
The 4'-iodophenyl substituent at the 3β-position and the N-demethylated tropane core are critical. Bulkier substituents (e.g., 4'-iodo) enhance SERT affinity due to steric complementarity with the transporter’s hydrophobic pocket. The absence of the N-methyl group reduces DAT binding, as demonstrated by comparative studies of N-methyl vs. N-nor analogues .
Advanced Research Questions
Q. What challenges arise in synthesizing derivatives with electron-rich or sterically hindered 4'-substituents?
Electron-rich groups (e.g., 4'-allyl) require protection/deprotection strategies to prevent side reactions. For example, the isopropenyl group is incompatible with direct N-demethylation, necessitating Troc (2,2,2-trichloroethyl carbamate) protection during palladium-catalyzed coupling. Post-synthetic deprotection with acetic acid or lead oxide/cadmium ensures functional group integrity .
Q. How do QSAR and CoMFA models inform the design of high-affinity analogues?
Comparative Molecular Field Analysis (CoMFA) identifies steric and electrostatic contributions to DAT/SERT/NET binding. For 3β-(4'-substituted phenyl)tropanes, steric bulk at the 4'-position correlates with SERT selectivity, while electrostatic potential near the 2β-carbomethoxy group enhances DAT affinity. Classical QSAR models further highlight lipophilicity (π) as a key parameter for blood-brain barrier penetration .
Q. What methodologies optimize metabolic stability while retaining transporter affinity?
Replacing the 2β-methyl ester with carboxamides (e.g., N-pyrrolidino or N-morpholino) reduces esterase-mediated hydrolysis. For example, 3β-(4'-iodophenyl)tropane-2β-N-pyrrolidino carboxamide retains SERT affinity (Kᵢ = 1.2 nM) with improved plasma stability. Metabolic profiling using liver microsomes and LC-MS/MS quantifies degradation pathways .
Q. How are stereochemical variations (e.g., 2β vs. 3α isomers) characterized and exploited for selectivity?
X-ray crystallography and NOESY NMR resolve stereochemistry. The (2S,3S)-configured 3β-(4'-chlorophenyl)tropane-2β-carboxylic acid methyl ester shows higher DAT affinity than its 3α-isomer. Computational docking into DAT/SERT homology models rationalizes stereospecific interactions, such as hydrogen bonding between the 2β-ester and transporter residues .
Methodological Tables
Table 1. Binding Affinities of Selected Analogues
Table 2. Synthetic Yields Under Different Conditions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
